2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide
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Overview
Description
2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide is a complex organic compound that features a benzoxazole ring, a piperidine ring, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide typically involves multiple steps, starting with the formation of the benzoxazole ring. One common method involves the reaction of 2-aminophenol with a carboxylic acid derivative under dehydrating conditions to form the benzoxazole core . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzoxazole intermediate . Finally, the oxolane moiety is attached via an amide bond formation, often using coupling reagents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzoxazole ring can be oxidized under strong oxidative conditions.
Reduction: The amide bond can be reduced to an amine under reducing conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoxazole ring can lead to the formation of benzoxazolone derivatives, while reduction of the amide bond can yield the corresponding amine .
Scientific Research Applications
2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the oxolane moiety can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Shares the benzoxazole and piperidine rings but lacks the oxolane moiety.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Contains a benzothiazole ring instead of benzoxazole.
Uniqueness
2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the oxolane moiety distinguishes it from other similar compounds, potentially enhancing its solubility and bioavailability .
Properties
IUPAC Name |
2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-14(19(24)21-12-16-7-5-11-25-16)23-10-4-6-15(13-23)20-22-17-8-2-3-9-18(17)26-20/h2-3,8-9,14-16H,4-7,10-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLNGBQDBVEZEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCO1)N2CCCC(C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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